5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules .
Mode of Action
Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Biological Activity
The compound 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21FN2O3S with a molecular weight of 400.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological properties, and a pyrazolidine moiety that enhances its pharmacological profile.
The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant effects, which may contribute to their protective roles against oxidative stress-related diseases.
- Receptor Modulation : The compound may interact with receptors involved in pain and inflammation, potentially providing analgesic and anti-inflammatory effects .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects with IC50 values in the micromolar range against leukemia and solid tumors .
- Anti-inflammatory Effects : Research has highlighted the potential of thiazole derivatives in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The compound's structural features suggest it may act as an antioxidant, similar to known antioxidants like quercetin, enhancing cellular defense mechanisms against oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to the target compound:
- A study reported that a series of imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity across multiple cancer cell lines, indicating that modifications on the thiazole ring can significantly enhance efficacy .
- Another investigation focused on the antioxidant activity of thiazole derivatives, demonstrating their ability to enhance NAD(P) quinone reductase activity, which plays a crucial role in detoxifying carcinogens .
Structure-Activity Relationships (SAR)
Understanding SAR is critical for optimizing the biological activity of thiazole derivatives:
Structural Feature | Effect on Activity |
---|---|
Fluorine Substitution | Enhances lipophilicity and receptor affinity |
Methoxy Group | Increases solubility and bioavailability |
Thiazole Ring | Contributes to enzyme inhibition properties |
The presence of specific functional groups can significantly influence the compound's pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-13-20(30-22(25-13)14-7-9-16(23)10-8-14)17-11-18(27-26-17)21(28)24-12-15-5-3-4-6-19(15)29-2/h3-10,17-18,26-27H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKRADASWMPBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.